REACTION_CXSMILES
|
[NH2:1][C:2](=[O:21])[CH2:3][NH:4]/[C:5](/[C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[O:19][CH3:20])=[CH:6]\[C:7]([O:9]CC)=O.C[Si]([N:26]=[C:27]=[S:28])(C)C>C(OCCCC)(=O)C.CN(C=O)C>[Cl:18][C:16]1[CH:15]=[CH:14][C:13]([O:19][CH3:20])=[C:12]([C:5]2[N:4]([CH2:3][C:2]([NH2:1])=[O:21])[C:27](=[S:28])[NH:26][C:7](=[O:9])[CH:6]=2)[CH:17]=1
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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NC(CN\C(=C/C(=O)OCC)\C1=C(C=CC(=C1)Cl)OC)=O
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Name
|
|
Quantity
|
140 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCCCC
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Name
|
|
Quantity
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38 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
16.8 g
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Type
|
reactant
|
Smiles
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C[Si](C)(C)N=C=S
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
117.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stirred for 8 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was cooled to 0-5° C.
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Type
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FILTRATION
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Details
|
The formed solids were filtered
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Type
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WASH
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Details
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the filter cake was washed with butyl acetate (2×100 mL)
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Type
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CUSTOM
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Details
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The solid was dried in a vacuum oven at 50° C. for 12 hours to a tan solid
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Duration
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12 h
|
Type
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DISSOLUTION
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Details
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The solid was dissolved in a 5:1 mixture of DMF and water at room temperature
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Type
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ADDITION
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Details
|
additional water was added slowly
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Type
|
CUSTOM
|
Details
|
to crystallize the material
|
Type
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TEMPERATURE
|
Details
|
The slurry was cooled to 10° C.
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Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried in a vacuum oven at 50° C. for 8 hours
|
Duration
|
8 h
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in a 1:1 mixture of methanol and water
|
Type
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TEMPERATURE
|
Details
|
the slurry was heated to 50° C.
|
Type
|
WAIT
|
Details
|
held at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
the slurry was held at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 8 hours
|
Duration
|
8 h
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C1=CC(NC(N1CC(=O)N)=S)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |